5-Aminoindazole hydrochloride

Vue d'ensemble

Description

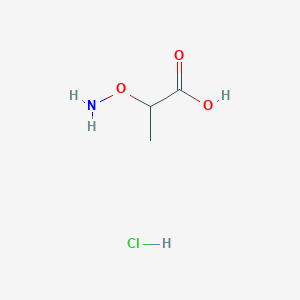

5-Aminoindazole hydrochloride (5-AIHCl) is a synthetic organic compound derived from an indazole ring. It is a white crystalline powder that is water soluble and has a molecular weight of 193.64 g/mol. 5-AIHCl has been widely studied for its biochemical and physiological effects, and is being used in scientific research applications.

Applications De Recherche Scientifique

Anticancer Activity

5-Aminoindazole derivatives have shown significant potential as anti-cancer agents. Synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles demonstrated excellent growth inhibitory activities against various human cancer cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Notably, certain compounds exhibited potent activity with IC50 values lower than 3.86 μg/mL, highlighting their promise for cancer therapy (Yan et al., 2013).

Antimicrobial Activity

Indazole-derived compounds, utilizing 5-aminoindazole as a core scaffold, have been developed as novel inhibitors with broad-spectrum antimicrobial activity. These inhibitors showed low nanomolar potency and provided a significant increase in efficacy over a short development period, underscoring the utility of 5-aminoindazole in designing antimicrobial agents (Li et al., 2003).

Corrosion Inhibition

Studies on the corrosion inhibition of metals have identified 5-aminoindazole as a highly effective inhibitor. For instance, in the context of copper corrosion in NaCl solutions, 5-aminoindazole exhibited superior performance, significantly protecting copper surfaces through strong adsorption mechanisms (Qiang et al., 2016). This finding indicates the potential for 5-aminoindazole derivatives in materials science, particularly for protecting metals against corrosion.

Drug Development and Material Science

In drug development, the modification of pharmaceutical crystals with 5-aminoindazole derivatives has been explored to tune their mechanical properties. This approach is crucial for improving the manufacturability and physical stability of drug formulations (Sanphui et al., 2015).

Orientations Futures

While specific future directions for 5-Aminoindazole hydrochloride were not found, indazole derivatives have been gaining attention due to their diverse biological properties. For instance, 6-substituted aminoindazole derivatives have shown potential as anticancer agents . Furthermore, indazole-based therapeutic agents have been in clinical application or clinical trials .

Analyse Biochimique

Biochemical Properties

5-Aminoindazole hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It has been found to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor. This interaction is crucial as it affects the production of nitric oxide, a signaling molecule involved in various physiological processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rat models, this compound has demonstrated antispermatogenic effects, leading to reduced testicular weights and disrupted spermatogenesis . This compound also affects the motility and morphology of spermatozoa, indicating its potential impact on reproductive health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide. This inhibition can lead to alterations in gene expression and enzyme activity, ultimately affecting various cellular functions. Additionally, this compound has been shown to induce the formation of multinucleated cells in testicular tissue, further highlighting its impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to permanent sterility in rats, with significant reductions in testicular weights and disrupted spermatogenesis observed even after extended recovery periods . The stability of this compound in various experimental conditions is crucial for its effective application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, doses ranging from 5 to 200 mg/kg have been tested, with higher doses leading to more pronounced antispermatogenic effects. At high doses, this compound has been found to cause significant reductions in testicular weights and disruption of spermatogenesis, while lower doses have milder effects . It is important to consider the dosage when studying the biochemical and physiological effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. One of the key pathways involves its interaction with nitric oxide synthase, where it acts as an inhibitor. This interaction affects the production of nitric oxide, a critical signaling molecule in various physiological processes . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to accumulate in specific tissues, such as the testes, where it exerts its antispermatogenic effects . The localization and accumulation of this compound are important factors in determining its overall impact on cellular function and physiology.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and influences cellular processes. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its effective function in biochemical reactions .

Propriétés

IUPAC Name |

1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDNJTBILGPMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214533 | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64309-76-8 | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoindazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)